molecular formula C8H8FNaO4S B13187614 Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate

Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate

Cat. No.: B13187614
M. Wt: 242.20 g/mol
InChI Key: IIGXXVHCLIKOMK-UHFFFAOYSA-M
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Description

Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈FNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it valuable in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 2-fluoro-4,5-dimethoxybenzene. This can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the fluorine atom can influence the compound’s reactivity and stability by altering electronic properties .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In biochemical assays, it can inhibit or activate specific enzymes, providing insights into their function and potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness: Sodium 2-fluoro-4,5-dimethoxybenzene-1-sulfinate is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in synthetic chemistry for constructing complex molecules .

Properties

Molecular Formula

C8H8FNaO4S

Molecular Weight

242.20 g/mol

IUPAC Name

sodium;2-fluoro-4,5-dimethoxybenzenesulfinate

InChI

InChI=1S/C8H9FO4S.Na/c1-12-6-3-5(9)8(14(10)11)4-7(6)13-2;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

IIGXXVHCLIKOMK-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)[O-])F.[Na+]

Origin of Product

United States

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